molecular formula C15H21NO5 B554292 z-d-Ser(tbu)-oh CAS No. 65806-90-8

z-d-Ser(tbu)-oh

Cat. No.: B554292
CAS No.: 65806-90-8
M. Wt: 295.33 g/mol
InChI Key: TXDGEONUWGOCJG-GFCCVEGCSA-N
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Description

“z-d-Ser(tbu)-oh”, also known as Z-O-tert-butyl-D-serine methyl ester, is a type of amino acid . It has a molecular formula of C16H23NO5 and a molecular weight of 309.36 . It appears as a white powder .


Synthesis Analysis

The synthesis of “this compound” involves a reaction with boron trifluoride diethyl etherate in chloroform at 0 - 20℃ for 18 hours . The reaction mixture is then quenched with water, and the organic phase is dried over anhydrous sodium sulfate . The residue is subjected to silica gel column chromatography for purification .


Molecular Structure Analysis

The IUPAC name of “this compound” is methyl (2R)-3- [(2-methylpropan-2-yl)oxy]-2- (phenylmethoxycarbonylamino)propanoate . The InChI key is UMAXPCYVVRYQNO-CYBMUJFWSA-N .


Physical and Chemical Properties Analysis

“this compound” is a white solid .

Scientific Research Applications

1. Peptide Synthesis

Z-d-Ser(tbu)-oh has been utilized in peptide synthesis. For instance, it played a role in the synthesis of Human-secretin, a heptacosapeptide amide, where fragments like Z-Thr(tBu)-Ser(tBu)-Glu(OtBu)-Leu-Ser(tBu)-OH were assembled using the Wünsch/Weygand-method (Wünsch et al., 1993). Additionally, in the synthesis of a derivative of the Peptaibol-Antibiotic Trichovirin I 1B, Z-Ser(tBu)-OH was a component of the complete tetradecapeptide (Luykx et al., 2003).

2. Racemization Studies

Studies have been conducted on the racemization of Fmoc-Ser(tBu)-OH during stepwise continuous-flow solid-phase peptide synthesis. This research is crucial for understanding the stability of serine derivatives in peptide synthesis (Fenza et al., 1998).

3. Self-Assembly and Material Science

This compound and its variants have been explored for self-assembly into well-defined morphologies, contributing to material science and nanotechnology. Studies have shown controlled morphological changes in self-assembled structures formed by Fmoc variants of threonine and serine (Kshtriya et al., 2021).

4. Gonadotropin Release Studies

In clinical research, analogues containing D-Ser(TBU) structures, like D-Ser(TBU)6-EA10-LRH, have been used to study their effects on gonadotropin release in women, providing insights into hormonal regulation and potential therapeutic applications (Bergquist et al., 1979).

Properties

IUPAC Name

(2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDGEONUWGOCJG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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